4-Isocyanato-N,N-dimethylnaphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isocyanato-N,N-dimethylnaphthalen-1-amine is an organic compound that belongs to the class of isocyanates. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a naphthalene ring system. This compound is known for its reactivity and is used in various chemical processes and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Isocyanato-N,N-dimethylnaphthalen-1-amine can be synthesized through several methods. One common method involves the reaction of 4-dimethylamino-1-naphthylamine with phosgene (COCl₂) under controlled conditions. The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then undergoes further reaction to form the desired isocyanate compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale phosgenation processes. Special precautions are taken due to the hazardous nature of phosgene. Alternative methods, such as the use of oxalyl chloride as a safer phosgene substitute, are also employed .
Analyse Chemischer Reaktionen
Types of Reactions
4-Isocyanato-N,N-dimethylnaphthalen-1-amine undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: Reacts with water to form the corresponding amine and carbon dioxide.
Polymerization: Can react with diols or polyols to form polyurethanes.
Common Reagents and Conditions
Alcohols: Reacts under mild conditions to form urethanes.
Amines: Reacts to form ureas, often under ambient conditions.
Water: Hydrolysis occurs readily, especially in the presence of moisture.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed from the reaction with diols or polyols.
Wissenschaftliche Forschungsanwendungen
4-Isocyanato-N,N-dimethylnaphthalen-1-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Isocyanato-N,N-dimethylnaphthalen-1-amine involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophilic species such as alcohols, amines, and water. This reactivity is exploited in various chemical processes, including the formation of urethanes, ureas, and polyurethanes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Isothiocyanato-N,N-dimethylnaphthalen-1-amine: Similar structure but contains an isothiocyanate group (-N=C=S) instead of an isocyanate group.
4-Dimethylamino-1-naphthyl Isothiocyanate: Another related compound with an isothiocyanate group.
Uniqueness
4-Isocyanato-N,N-dimethylnaphthalen-1-amine is unique due to its specific reactivity profile and the presence of the isocyanate group. This makes it particularly useful in the synthesis of polyurethanes and other polymeric materials, as well as in various labeling and analytical applications .
Eigenschaften
CAS-Nummer |
106916-68-1 |
---|---|
Molekularformel |
C13H12N2O |
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
4-isocyanato-N,N-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C13H12N2O/c1-15(2)13-8-7-12(14-9-16)10-5-3-4-6-11(10)13/h3-8H,1-2H3 |
InChI-Schlüssel |
DAMAFXUHLSTXLD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.